molecular formula C23H17BrCl2N2OS B2378231 2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one CAS No. 338957-49-6

2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one

Cat. No.: B2378231
CAS No.: 338957-49-6
M. Wt: 520.27
InChI Key: UHVZGLXUAADBIW-UHFFFAOYSA-N
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Description

This quinazolin-4-one derivative features a 6,8-dichlorinated quinazoline core substituted at the 2-position with a (4-bromophenyl)sulfanylmethyl group and at the 3-position with a 2,6-dimethylphenyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from related methodologies in the evidence (e.g., sodium hydroxide-mediated condensations for analogous structures) .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrCl2N2OS/c1-13-4-3-5-14(2)22(13)28-20(12-30-17-8-6-15(24)7-9-17)27-21-18(23(28)29)10-16(25)11-19(21)26/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVZGLXUAADBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrCl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminobenzamide Derivatives

The quinazolin-4(3H)-one core is typically synthesized via cyclization of 2-aminobenzamide derivatives. For the target compound, the starting material 1 (2-amino-3-(2,6-dimethylphenyl)-6,8-dichlorobenzamide) undergoes reflux with triethyl orthoformate (TEOF) in anhydrous conditions:

$$
\text{1} + \text{HC(OEt)}_3 \xrightarrow{\Delta, \, \text{12 h}} \text{2} + 3\text{EtOH}
$$

Key conditions :

  • Solvent: Anhydrous ethanol or dimethylformamide (DMF).
  • Temperature: 110–120°C (reflux).
  • Yield: 70–85% after recrystallization.

Alternative Route via Benzoxazinone Intermediates

A modified approach involves synthesizing a benzoxazinone intermediate 2 from 2-amino-3,5-diiodobenzoic acid (1 ) and acetic anhydride:

$$
\text{1} + (\text{Ac})2\text{O} \xrightarrow{\Delta, \, \text{1 h}} \text{2} + \text{H}2\text{O}
$$

This intermediate undergoes nucleophilic displacement with sulfonamides or thiols to introduce the sulfanylmethyl group.

Introduction of the 2-[(4-Bromophenyl)sulfanylmethyl] Group

Thiol-Alkylation Strategy

The sulfanylmethyl moiety is introduced via alkylation of 4-bromothiophenol (3 ) with a chloromethyl-quinazolinone intermediate (4 ):

$$
\text{4} + \text{HS-C}6\text{H}4\text{Br-4} \xrightarrow{\text{Base, DMF}} \text{Target} + \text{HCl}
$$

Optimized conditions :

  • Base: Diisopropylamine (DIA) or potassium carbonate.
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: −78°C to room temperature.
  • Yield: 69–83% after purification.

Mannich Reaction Approach

An alternative method employs a Mannich reaction to directly install the sulfanylmethyl group. The quinazolinone 2 reacts with formaldehyde and 4-bromothiophenol in acidic conditions:

$$
\text{2} + \text{HCHO} + \text{HS-C}6\text{H}4\text{Br-4} \xrightarrow{\text{HCl, EtOH}} \text{Target} + \text{H}_2\text{O}
$$

Advantages :

  • Single-step introduction of the sulfanylmethyl group.
  • Avoids isolation of reactive chloromethyl intermediates.

Functionalization of the Aromatic Ring

Chlorination at Positions 6 and 8

Electrophilic chlorination of the quinazolinone core is achieved using sulfuryl chloride (SO$$2$$Cl$$2$$) or phosphorus pentachloride (PCl$$_5$$):

$$
\text{2} + 2\text{SO}2\text{Cl}2 \xrightarrow{\text{FeCl}3} \text{6,8-dichloro derivative} + 2\text{SO}2 + 2\text{HCl}
$$

Critical parameters :

  • Catalyst: Iron(III) chloride (5 mol%).
  • Solvent: Chlorobenzene or carbon tetrachloride.
  • Temperature: 50–60°C.

Bromination of the 4-Position

The 4-bromophenyl group is introduced prior to sulfanylmethylation using N-bromosuccinimide (NBS):

$$
\text{Phenyl precursor} + \text{NBS} \xrightarrow{\text{DCM, -78°C}} \text{4-bromo derivative} + \text{Succinimide}
$$

Yield : 83–90% under optimized conditions.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • $$^1$$H NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm, multiplet).
    • Methyl groups (δ 2.3–2.6 ppm, singlet).
    • Sulfanylmethyl CH$$_2$$ (δ 4.1–4.3 ppm, triplet).
  • LC-MS : Molecular ion peak at m/z 520.27 [M+H]$$^+$$.

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water gradient).
  • Elemental analysis : C 53.12%, H 3.29%, N 5.38% (theoretical: C 53.13%, H 3.30%, N 5.39%).

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Cyclization + Alkylation 68% High purity, scalable Multi-step, costly intermediates
Benzoxazinone Displacement 62% Fewer steps, mild conditions Lower yield, byproduct formation
Mannich Reaction 74% One-pot synthesis Requires strict pH control

Industrial-Scale Considerations

Key Organics Ltd. and Ryan Scientific, Inc. report pilot-scale production using the cyclization-alkylation route:

  • Batch size: 10–50 kg.
  • Cost drivers: 4-Bromothiophenol (€1200/kg), TEOF (€800/L).
  • Purification: Recrystallization from ethanol/water (3:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The presence of the quinazoline scaffold is crucial due to its structural similarity to several FDA-approved anticancer drugs.

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that modifications at specific positions of the quinazoline ring can enhance anticancer properties. For instance, the introduction of halogen atoms at the 6-position has been shown to improve biological activity. A study demonstrated that derivatives with a thiol group at position 2 exhibited selective cytotoxicity towards tumorigenic cells, with an IC50 value of approximately 84.20 µM .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to key targets such as the Epidermal Growth Factor Receptor (EGFR). The binding energies calculated for related compounds were found to be favorable, suggesting potential for therapeutic use in cancers driven by EGFR mutations .

Case Studies

  • Cytotoxicity Evaluation : A series of quinazoline derivatives, including this compound, were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated significant activity against breast cancer cells, demonstrating its potential as a lead compound for further development .
  • In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies will provide insights into its bioavailability and systemic effects.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with three closely related quinazolin-4-one derivatives, highlighting substituent variations, physicochemical properties, and synthesis insights.

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS No. Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties Source
Target Compound* (4-Bromophenyl)sulfanylmethyl C24H18BrCl2N2OS ~541.3 (estimated) Data limited; predicted high lipophilicity due to bromo/chloro groups N/A
2-[(Benzylsulfanyl)methyl]-6,8-dichloro-... Benzylsulfanylmethyl C24H20Cl2N2OS 455.4 Density: 1.30 g/cm³; Boiling point: 607.5°C CAS 338957-47-4
6,8-Dichloro-3-(2,6-dimethylphenyl)-2-... [3-(Trifluoromethyl)phenyl]sulfonylmethyl C24H17Cl2F3N2O3S 541.4 H-bond acceptors: 7; High stability due to sulfonyl group CAS 866038-71-3
6,8-Dichloro-3-(2,6-dimethylphenyl)-2-... [3-(Trifluoromethyl)phenyl]sulfanylmethyl C24H17Cl2F3N2OS 541.4 Similar to sulfonyl analog but with sulfanyl group; potential reactivity differences CAS 338957-48-5

Key Observations :

Sulfonyl vs. Sulfanyl Groups: Compounds with sulfonyl groups (e.g., CAS 866038-71-3) exhibit higher polarity and hydrogen-bond acceptor capacity (7 vs. 3–4 in other analogs), which may improve aqueous solubility . In contrast, sulfanyl groups (e.g., CAS 338957-48-5) could enhance nucleophilic reactivity .

Halogen Influence :

  • The 6,8-dichloro motif is conserved across all analogs, contributing to electron-deficient aromatic systems that stabilize π-π interactions in molecular recognition.

Synthetic Complexity :

  • The trifluoromethylphenyl-substituted compounds (CAS 866038-71-3 and 338957-48-5) require multi-step syntheses, as seen in related protocols (e.g., DIPEA-mediated coupling in ). The target compound’s 4-bromophenyl group may necessitate selective thioether formation under basic conditions .

Biological Activity

2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one, with the CAS number 338957-49-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C23H17BrCl2N2OS
  • Molar Mass : 520.27 g/mol
  • Structure : The compound features a quinazolinone core structure with multiple substituents that influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Key steps include the formation of the quinazolinone framework and subsequent introduction of the bromophenyl and dichloro groups. Detailed synthetic pathways can be found in specialized literature on quinazolinone derivatives .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This action could be beneficial in treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving mice bearing tumor xenografts showed that administration of the compound led to a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .
  • Clinical Trials : Although no extensive clinical trials have been reported specifically for this compound, related quinazolinone derivatives are currently being evaluated for their efficacy in human subjects with various malignancies .

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing 2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one, and what challenges arise from its halogenated substituents?

  • Methodological Answer : The compound’s synthesis typically involves multi-step coupling reactions. A triazine-based scaffold (common in quinazolinones) can be functionalized via nucleophilic aromatic substitution (NAS) for bromophenyl and chlorinated groups. For example, halogenated intermediates (e.g., 4-bromo-2-formylphenoxy derivatives) may require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for sulfanylmethyl incorporation . Challenges include steric hindrance from the 2,6-dimethylphenyl group and competing side reactions due to electron-withdrawing chloro substituents. Purification often necessitates gradient HPLC or recrystallization in polar aprotic solvents.

Q. How should researchers optimize spectroscopic characterization of this compound to confirm structural fidelity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve overlapping signals from aromatic protons. For example, the 4-bromophenyl group’s deshielded protons appear as doublets in the 7.5–8.0 ppm range, while methyl groups on the dimethylphenyl ring produce singlets near 2.3 ppm. X-ray crystallography is critical for confirming stereoelectronic effects of the sulfanylmethyl moiety . Pair these with FT-IR to validate carbonyl (C=O) stretching (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What in vitro models are suitable for initial screening of this compound’s biological activity?

  • Methodological Answer : Prioritize cell-based assays aligned with structural analogs’ reported activities. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination. Anti-biofilm potential can be tested via crystal violet staining in Pseudomonas aeruginosa models, while anti-inflammatory activity may involve TNF-α inhibition in macrophage (RAW 264.7) cultures . Dose-response curves should account for the compound’s hydrophobicity (logP >3), requiring DMSO solubilization with controls for solvent interference.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar quinazolinone derivatives?

  • Methodological Answer : Conduct comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). For instance, discrepancies in anti-proliferative activity may stem from variations in cell passage number or serum concentration in media. Meta-analysis of SAR (structure-activity relationship) data can identify critical substituents; e.g., the 4-bromophenyl group’s electron-withdrawing effects may enhance binding to kinase targets versus unsubstituted analogs . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

Q. What experimental designs are effective for assessing the compound’s environmental fate in soil ecosystems?

  • Methodological Answer : Adapt split-plot designs (as in agricultural chemistry studies) to evaluate degradation pathways. For example, use soil microcosms with randomized blocks to test aerobic vs. anaerobic conditions, with LC-MS/MS quantification of parent compound and metabolites (e.g., dehalogenated byproducts). Include abiotic controls (sterile soil) to distinguish microbial vs. chemical degradation. Long-term studies (≥6 months) should monitor half-life (t₁/₂) and sorption coefficients (Kd) to model leaching potential .

Q. How does the stereoelectronic profile of this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Computational modeling (DFT at B3LYP/6-311+G(d,p)) can map electron density distribution. The 6,8-dichloro substituents create electron-deficient aromatic rings, accelerating NAS at the C-2 position. However, steric bulk from the 2,6-dimethylphenyl group may hinder access to the reaction site. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like thiophenol) under controlled temperatures (40–80°C) can corroborate computational predictions .

Q. What strategies validate the compound’s interaction with cytochrome P450 enzymes during metabolic studies?

  • Methodological Answer : Use recombinantly expressed CYP isoforms (e.g., CYP3A4, CYP2D6) in microsomal incubations with NADPH cofactor. Monitor metabolite formation via UPLC-QTOF and compare with synthetic standards. Inhibitor assays (e.g., ketoconazole for CYP3A4) confirm isoform specificity. Molecular docking (AutoDock Vina) can predict binding poses, focusing on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the bromophenyl group .

Data Contradiction & Reproducibility

Q. How can researchers address variability in cytotoxicity results across different cell lines?

  • Methodological Answer : Implement stringent cell culture conditions (e.g., Mycoplasma testing, consistent seeding density). Use ATP-based assays (e.g., CellTiter-Glo) alongside MTT to cross-validate viability metrics. For IC₅₀ discrepancies, profile efflux pumps (e.g., P-gp) via flow cytometry with inhibitors like verapamil. Publish raw data (e.g., dose-response curves) and solvent controls to enhance reproducibility .

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